1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine
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Overview
Description
1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is a chemical compound with the molecular formula C15H25NO4. It is a piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a methoxy-oxo-butenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine typically involves the following steps:
Protection of Piperidine: The piperidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected piperidine is then alkylated with 4-methoxy-4-oxo-2-butenyl bromide under basic conditions to introduce the methoxy-oxo-butenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, while the methoxy-oxo-butenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(4-Hydroxy-4-oxo-2-butenyl)piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Boc-4-(4-Methoxy-4-oxo-2-pentenyl)piperidine: Similar structure but with a different alkyl chain length.
Uniqueness
1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl 4-[(E)-4-methoxy-4-oxobut-2-enyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-10-8-12(9-11-16)6-5-7-13(17)19-4/h5,7,12H,6,8-11H2,1-4H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBOSAYKRQDRQ-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C/C=C/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440103 |
Source
|
Record name | tert-Butyl 4-[(2E)-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142355-80-4 |
Source
|
Record name | tert-Butyl 4-[(2E)-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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